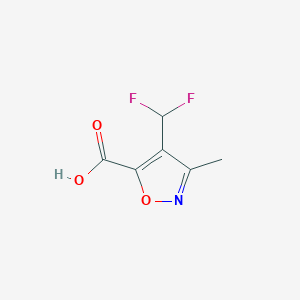
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one, also known as MPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazoline derivative that exhibits a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and wide range of applications. However, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one also has limitations, such as its limited solubility in water and its potential to form aggregates in solution. These limitations can be overcome by optimizing the experimental conditions, such as the choice of solvent and the concentration of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one used.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one. One direction is to investigate the structure-activity relationship of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one and its derivatives to identify more potent and selective compounds for various applications. Another direction is to explore the potential of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one as a fluorescent probe for imaging and sensing applications. Additionally, the environmental fate and toxicity of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one need to be further studied to assess its potential impact on the environment and human health.
Métodos De Síntesis
The synthesis of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one involves the reaction of 4-phenoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Schiff base intermediate and results in the formation of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one. The yield of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been used as a precursor for the synthesis of functional materials, such as fluorescent dyes and sensors. In environmental science, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been studied as a potential pollutant in water and soil.
Propiedades
IUPAC Name |
5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-17-22(23(27)26(25-17)19-8-4-2-5-9-19)16-24-18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMVKJBGHAOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

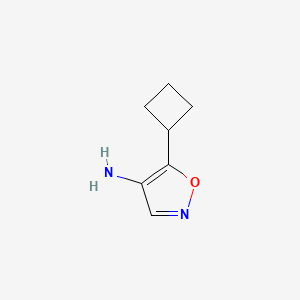
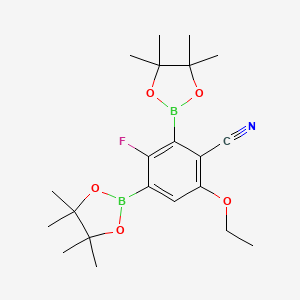

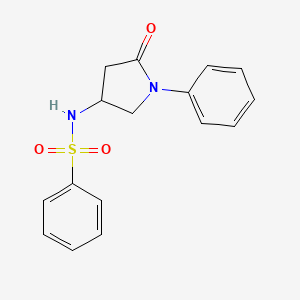
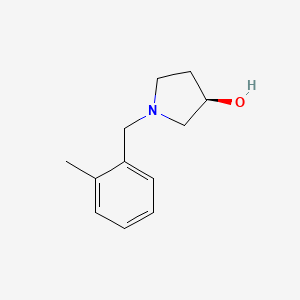
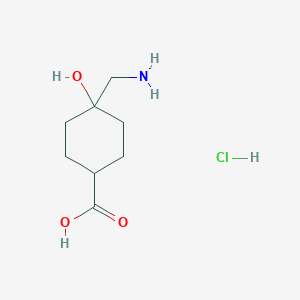
![(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2784342.png)
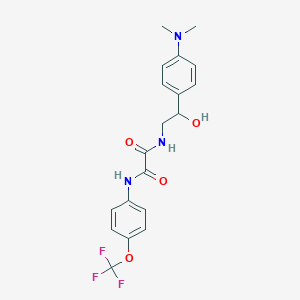
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2784345.png)

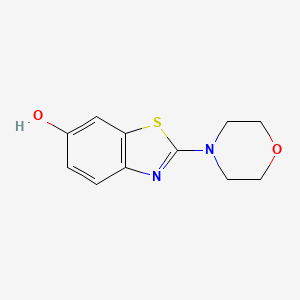
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2784352.png)

